
Hexacos-19-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexacos-19-en-1-ol is a long-chain aliphatic alcohol with the molecular formula C26H52O It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexacos-19-en-1-ol can be synthesized through various methods. One common approach involves the reduction of the corresponding aldehyde or ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In industrial settings, this compound can be produced through the hydrogenation of long-chain fatty acids or their derivatives. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation or chromatography to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Hexacos-19-en-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group of this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Hexacos-19-en-1-al (aldehyde) or Hexacos-19-oic acid (carboxylic acid)
Reduction: Hexacosane (alkane)
Substitution: Hexacos-19-en-1-chloride or Hexacos-19-en-1-bromide
Applications De Recherche Scientifique
Hexacos-19-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections and inflammation.
Industry: this compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Hexacos-19-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical processes, such as enzyme activity and cell signaling pathways.
Comparaison Avec Des Composés Similaires
Hexacos-19-en-1-ol can be compared with other long-chain aliphatic alcohols, such as:
Hexacosanol: Similar in structure but lacks the double bond present in this compound.
Octacosanol: A longer-chain alcohol with similar properties but different applications.
Docosanol: A shorter-chain alcohol with antiviral properties.
This compound is unique due to its specific chain length and the presence of a double bond, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
62803-18-3 |
|---|---|
Formule moléculaire |
C26H52O |
Poids moléculaire |
380.7 g/mol |
Nom IUPAC |
hexacos-19-en-1-ol |
InChI |
InChI=1S/C26H52O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27/h7-8,27H,2-6,9-26H2,1H3 |
Clé InChI |
XOXDPKFQGXMLGO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CCCCCCCCCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


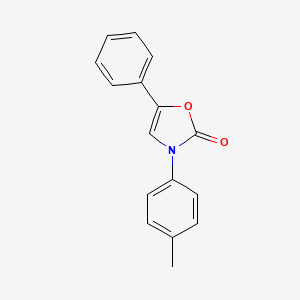

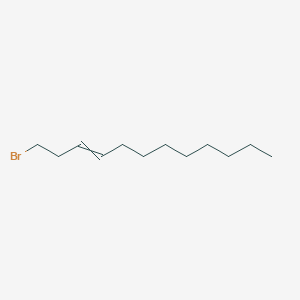
![Morpholine, 4-[phenyl(phenylimino)methyl]-](/img/structure/B14510907.png)
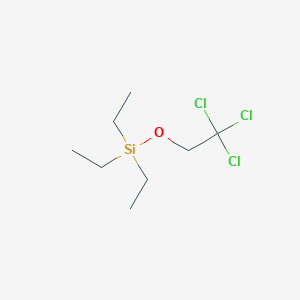
![[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylselanylphosphonic acid](/img/structure/B14510938.png)
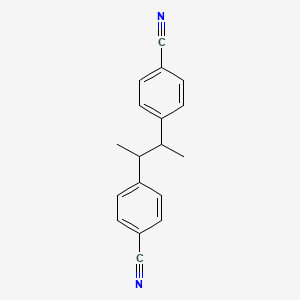
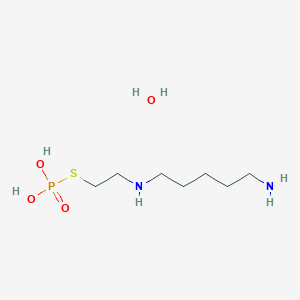
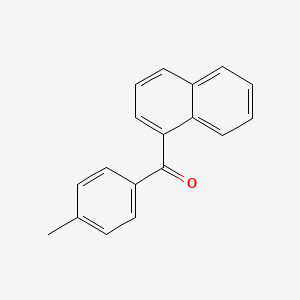
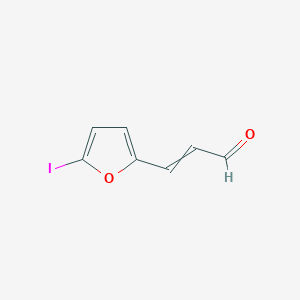
![Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate](/img/structure/B14510971.png)
![3-[4-(Propan-2-yl)phenyl]naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14510978.png)
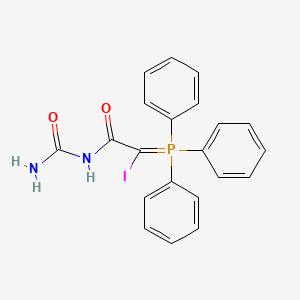
![3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol](/img/structure/B14510985.png)
